1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole compounds involves various tactical approaches . For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of pyrrole compounds is quite diverse, with the basic structure consisting of a five-membered ring with alternating double and single bonds . The structure–activity relationship studies have been discussed along with their therapeutic applications .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole compounds can vary greatly depending on their specific structure . Pyrrole itself is a colorless volatile liquid that reacts with acids to form salts .Scientific Research Applications
Synthesis and Anticancer Activity
Urea derivatives, such as "1-Aryl-3-(2-chloroethyl) ureas," have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro, indicating potential anticancer applications. Such compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, have shown comparable or greater cytotoxicity than known anticancer agents like chlorambucil, suggesting their potential in cancer treatment research (Gaudreault et al., 1988).
Cytokinin Activity in Plant Biology
Research on N-phenyl-N′-(4-pyridyl)urea derivatives has demonstrated cytokinin activity, which plays a crucial role in plant growth and development. Compounds such as N-phenyl-N′-(2-chloro-4-pyridyl)urea have been highly active in tobacco callus bioassays, showing that urea derivatives can significantly influence plant biology and may have applications in agriculture (Takahashi et al., 1978).
Enzyme Inhibition for Therapeutic Applications
The study of urea derivatives extends into the exploration of their roles as enzyme inhibitors, which is crucial for developing therapeutic agents. For instance, pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), crucial targets for treating various diseases, including cancer and cardiovascular diseases (Pireddu et al., 2012).
Neuropharmacology and CNS Research
In neuropharmacology, compounds like "1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)" have been investigated for their effects on cannabinoid CB1 receptors in the cerebellum. Such studies are vital for understanding the modulation of neuronal excitability and exploring potential treatments for CNS disorders (Wang et al., 2011).
Antiproliferative Effects and Cancer Research
Synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines. Compounds like "1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea" have demonstrated potent inhibitory activity, highlighting the potential of urea derivatives in cancer research (Feng et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-19-11-13-23(14-12-19)28-26(31)27-17-24-20(2)21(3)30(18-22-9-5-4-6-10-22)25(24)29-15-7-8-16-29/h4-16H,17-18H2,1-3H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGJMKGCQXZTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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